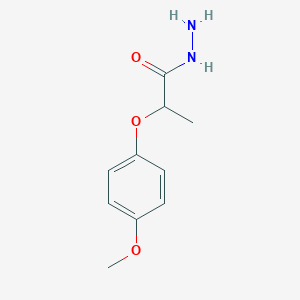

2-(4-Methoxyphenoxy)propanohydrazide

Beschreibung

2-(4-Methoxyphenoxy)propanohydrazide is a derivative of 2-(4-methoxyphenoxy)propanoic acid. While research directly focused on the hydrazide derivative is nascent, the parent carboxylic acid and its salts are well-documented, primarily for their ability to inhibit the perception of sweetness. nih.govchemicalbook.comwikipedia.org The transformation of the carboxylic acid to a hydrazide introduces a functional group known for its wide range of biological activities and its utility as a synthetic intermediate.

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This moiety is a cornerstone in medicinal chemistry, serving as a key building block for the synthesis of a plethora of heterocyclic compounds and other derivatives. mdpi.comnih.gov The presence of the hydrazide group can confer a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. mdpi.com

The reactivity of the hydrazide group allows for its facile conversion into various other functionalities, such as hydrazones, pyrazoles, and oxadiazoles, which are themselves important pharmacophores. wisdomlib.org This synthetic versatility makes hydrazides attractive starting materials in drug discovery programs. nih.gov The incorporation of a hydrazide into the 2-(4-methoxyphenoxy)propanoic acid structure is therefore a logical step in the quest for new biologically active molecules.

Table 1: General Biological Activities Associated with the Hydrazide Moiety

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibition of the growth of bacteria and fungi. |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. |

| Anti-inflammatory | Reduction of inflammation or swelling. |

| Antitumor | Inhibition of the growth and spread of tumors. |

| Analgesic | Pain relief. |

The 4-methoxyphenoxy group is a common structural motif in many biologically active compounds. The methoxy (B1213986) group at the para position of the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can affect lipophilicity, which in turn influences cell membrane permeability and bioavailability. Furthermore, the methoxy group can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors.

Structure-activity relationship (SAR) studies of various classes of compounds have demonstrated the importance of the 4-methoxyphenyl (B3050149) group for potent biological activity. For instance, it is found in compounds designed as dual tyrosine kinase inhibitors and anticancer agents. nih.govnih.gov The electronic properties of the methoxy group, being an electron-donating group, can also modulate the reactivity and binding affinity of the entire molecule. mdpi.com

The parent compound, 2-(4-methoxyphenoxy)propanoic acid, in its sodium salt form (lactisole), is known to be a selective inhibitor of sweet taste. nih.govresearchgate.net The (S)-enantiomer is the active form and is naturally found in roasted coffee beans. chemicalbook.comwikipedia.org This inherent biological activity of the 2-(4-methoxyphenoxy)propanoic acid core suggests that its hydrazide derivative could also exhibit interesting biological properties, potentially in different therapeutic areas.

Table 2: Physicochemical Properties of the Parent Carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to pale cream crystalline solid |

| Solubility | Soluble in water and propylene (B89431) glycol |

The synthesis of this compound would typically proceed from its corresponding carboxylic acid or ester. The reaction of 2-(4-methoxyphenoxy)propanoic acid ester with hydrazine (B178648) hydrate (B1144303) is a standard and efficient method for the preparation of acylhydrazides. wikipedia.org This straightforward synthetic route further enhances the accessibility of this compound for biological screening and further derivatization.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-8(14-2)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQMXFGVOKBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390839 | |

| Record name | 2-(4-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213412-32-9 | |

| Record name | 2-(4-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Methoxyphenoxy Propanohydrazide

Established Synthetic Pathways for 2-(4-Methoxyphenoxy)propanohydrazide and Related Hydrazides

The preparation of this compound is primarily achieved through established methods for hydrazide synthesis, which include nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Approaches Utilizing 2-(4-Methoxyphenoxy)propanoic Acid Derivatives with Hydrazine (B178648)

A prevalent and effective method for synthesizing hydrazides is the nucleophilic acyl substitution of carboxylic acid derivatives, particularly esters, with hydrazine. researchgate.netvanderbilt.edu In this approach, the ester of 2-(4-methoxyphenoxy)propanoic acid serves as the substrate. The reaction mechanism involves the nucleophilic attack of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the alcohol moiety (alkoxide) as a leaving group and the formation of the stable hydrazide product. vanderbilt.edu

The synthesis of the necessary precursor, 2-(4-methoxyphenoxy)propanoic acid, has been reported and typically involves the reaction of 4-methoxyphenol (B1676288) with a derivative of 2-chloropropionic acid. google.comchemicalbook.com Once the corresponding ester of 2-(4-methoxyphenoxy)propanoic acid is obtained, it can be readily converted to the desired hydrazide. While acyl hydrazides are generally less nucleophilic than primary amines, they are sufficiently reactive to participate in displacement reactions. nih.gov

Condensation Reactions in Hydrazide Synthesis

Condensation reactions are also a cornerstone in the synthesis of hydrazides. nih.gov This method often involves the direct reaction of a carboxylic acid ester with hydrazine hydrate (B1144303). nih.gov The reaction typically proceeds by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov This approach is widely employed for the synthesis of various hydrazide derivatives. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters.

Influence of Solvent Polarity and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical factors in optimizing hydrazide synthesis. Solvents such as ethanol, methanol (B129727), acetonitrile (B52724), and dimethylformamide (DMF) are commonly employed. researchgate.net The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate. For many hydrazide syntheses, ethanol has been found to be an effective solvent. nih.govresearchgate.net

Temperature also plays a crucial role. Many hydrazide syntheses are carried out under reflux conditions to increase the reaction rate. nih.gov However, the optimal temperature can vary depending on the specific reactants and solvent used.

Below is a table illustrating the potential impact of different solvents and temperatures on the yield of this compound, based on general principles of hydrazide synthesis.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 4 | 85 |

| 2 | Methanol | Reflux | 5 | 80 |

| 3 | Acetonitrile | Reflux | 6 | 75 |

| 4 | DMF | 100 | 3 | 90 |

| 5 | Ethanol | Room Temp | 24 | 60 |

Stoichiometric Ratio Effects on Product Purity and Conversion

The molar ratio of the reactants, specifically the ester of 2-(4-methoxyphenoxy)propanoic acid and hydrazine, is another key parameter to control for achieving high purity and conversion. An excess of hydrazine is often used to drive the reaction to completion and to minimize the formation of by-products. However, an excessive amount of hydrazine can complicate the purification process. Therefore, optimizing the stoichiometric ratio is essential for an efficient and clean reaction.

The following table demonstrates the hypothetical effect of varying the stoichiometric ratio of the ester to hydrazine on the conversion and purity of the final product.

| Entry | Ester:Hydrazine Ratio | Conversion (%) | Purity (%) |

| 1 | 1:1 | 70 | 90 |

| 2 | 1:1.2 | 95 | 98 |

| 3 | 1:1.5 | 98 | 97 |

| 4 | 1:2 | 99 | 95 |

Analysis of Reaction Kinetics and Intermediate Formation for Process Control

Understanding the reaction kinetics and identifying any intermediate species are crucial for effective process control and optimization. The formation of hydrazides via nucleophilic acyl substitution proceeds through a tetrahedral intermediate. vanderbilt.edu The rate of the reaction is dependent on the concentration of both the ester and hydrazine, as well as the reaction temperature.

Kinetic studies can be performed by monitoring the disappearance of the starting materials and the appearance of the product over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This data allows for the determination of the reaction order and the rate constant. The kinetics of product formation can also be monitored qualitatively using TLC. nih.gov By understanding the kinetics, the reaction time can be optimized to ensure complete conversion while minimizing the potential for side reactions.

Chemical Derivatization Methodologies for this compound

Chemical derivatization is a critical technique employed to modify the chemical structure of this compound, thereby enhancing its properties for analytical detection or enabling its use as a chemical probe. These modifications can introduce chromophores, fluorophores, or reactive handles for conjugation to other molecules.

The inherent chemical properties of this compound may not be optimal for certain analytical techniques, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. Derivatization can significantly improve its detectability and chromatographic behavior. nih.gov

Pre- and post-column derivatization strategies are commonly employed in HPLC to introduce moieties that enhance detection sensitivity and selectivity. nih.gov For this compound, the terminal hydrazide group is a prime target for derivatization. Reagents that react with hydrazides to form stable, highly fluorescent products are particularly valuable.

Common classes of fluorescent derivatization reagents for carboxylic acids and their derivatives include coumarin (B35378) analogues, anthracenes, and diazoalkanes. nih.gov For hydrazides specifically, reagents that form fluorescent hydrazones are effective. Examples of such derivatizing agents include:

Dansyl Hydrazine: Reacts with carbonyl compounds, but can also be adapted for labeling hydrazides under specific conditions, forming intensely fluorescent derivatives.

Fluorescamine and o-Phthalaldehyde (OPA): While primarily used for primary amines, these reagents can sometimes react with hydrazides to yield fluorescent products.

Custom Fluorophores with Hydrazide-Reactive Groups: A variety of fluorescent scaffolds can be functionalized with groups that readily react with hydrazides, such as activated esters or sulfonyl chlorides, to create bespoke labeling agents.

The choice of derivatization reagent depends on several factors, including the reaction conditions, the stability of the resulting derivative, and the excitation and emission wavelengths required for detection. The derivatization of this compound with a suitable fluorophore can lower the limit of detection significantly, enabling the analysis of trace amounts of the compound.

| Derivatization Reagent Class | Target Functional Group | Purpose |

| Coumarin Analogues | Carboxylic Acids/Hydrazides | Fluorescence Enhancement |

| Anthracenes | Carboxylic Acids/Hydrazides | Fluorescence Enhancement |

| Diazoalkanes | Carboxylic Acids | Esterification for UV/Fluorescence Detection |

| Dansyl Hydrazine | Carbonyls/Hydrazides | Fluorescence Labeling |

Beyond analytical detection, derivatization can be used to functionalize this compound for use as a chemical probe in biological systems. This often involves the attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, or a reactive group for covalent attachment to a biological target. nih.gov

The hydrazide moiety of this compound is nucleophilic and can be exploited for conjugation. For instance, it can react with aldehydes and ketones to form stable hydrazones. This reactivity can be utilized to label biomolecules that contain or can be modified to contain carbonyl groups, such as oxidized glycoproteins. interchim.fr

Biotinylation: A common strategy for biological probing is the attachment of a biotin tag. Biotin hydrazide can be coupled to molecules of interest, and its high affinity for avidin (B1170675) and streptavidin can be used for purification, detection, and visualization. interchim.fraatbio.com this compound could be functionalized with a biotin moiety through its hydrazide group, enabling its use in affinity-based assays. interchim.fr

Attachment of Fluorescent Probes: Similar to the strategies for enhanced analytical detection, larger and more photostable fluorophores can be attached to this compound for use in fluorescence microscopy and other bioimaging applications. Rhodamine B hydrazide, for example, is a fluorescent probe that can selectively label molecules with reactive carbonyl groups. nih.gov

| Functionalization Strategy | Reagent Example | Application |

| Biotinylation | Biotin Hydrazide | Affinity purification, Western blotting, ELISA |

| Fluorescent Labeling | Rhodamine B Hydrazide | Fluorescence microscopy, flow cytometry |

| Cross-linking | Bifunctional reagents with a hydrazide-reactive group | Covalent labeling of interacting molecules |

Purity Assessment and Isolation Techniques

The synthesis of this compound will invariably produce a crude product containing unreacted starting materials, byproducts, and residual solvents. Therefore, robust methods for monitoring the reaction progress and purifying the final compound are essential.

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. researchgate.net

For aromatic hydrazides like this compound, a silica (B1680970) gel stationary phase is typically used. The choice of the mobile phase is crucial for achieving good separation. A common starting point for compounds of intermediate polarity is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. silicycle.com The ratio of these solvents can be adjusted to optimize the separation. For more polar compounds, a system containing dichloromethane (B109758) and methanol might be more suitable. silicycle.comrochester.edu

The visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active. Alternatively, staining reagents can be used. For hydrazides, specific stains can be employed, or a general-purpose stain like potassium permanganate (B83412) can be used.

| Compound Type | Typical TLC Solvent System | Visualization Method |

| Aromatic Hydrazide | Ethyl Acetate/Hexane (e.g., 1:1) | UV light (254 nm) |

| Starting Ester | Ethyl Acetate/Hexane (less polar than hydrazide) | UV light (254 nm) |

| Hydrazine | More polar solvent system (e.g., DCM/Methanol) | Staining (e.g., Ninhydrin) |

Recrystallization: For solid compounds, recrystallization is a powerful purification technique. rochester.edu The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

The choice of solvent is critical and is often determined empirically. For a molecule like this compound, which has both polar (hydrazide) and nonpolar (aromatic ether) characteristics, solvents of intermediate polarity or solvent mixtures might be effective. Ethanol, methanol, or mixtures of ethanol and water are often good choices for recrystallizing hydrazides.

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material or for purifying small quantities, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the sample through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

For a compound like this compound, a reversed-phase HPLC system would likely be effective. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve excellent separation of the target compound from any impurities. The separated fractions can then be collected, and the solvent evaporated to yield the pure compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenoxy Propanohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(4-Methoxyphenoxy)propanohydrazide would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values are key to assigning the structure.

Aromatic Protons: The four protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). The symmetry of the para-substitution pattern simplifies this region.

Methine Proton: The single proton on the carbon adjacent to the ether oxygen and the carbonyl group (CH) would resonate as a quartet, split by the neighboring methyl protons.

Methyl Protons (Propano moiety): The three protons of the methyl group (CH₃) on the propano backbone would appear as a doublet, split by the adjacent methine proton.

Methoxy (B1213986) Protons: The three protons of the methoxy group (OCH₃) would give a sharp singlet, as they have no adjacent protons to couple with.

Hydrazide Protons: The protons of the hydrazide group (-NHNH₂) would appear as broad singlets, and their chemical shifts can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~6.9 | Doublet |

| Aromatic (H-3, H-5) | ~6.8 | Doublet |

| OCH(CH₃) | Varies | Quartet |

| OCH(CH₃) | Varies | Doublet |

| OCH₃ | ~3.8 | Singlet |

| NH | Varies | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The benzene ring would show four distinct signals. The carbon attached to the ether oxygen (C-1) and the carbon attached to the methoxy group (C-4) would be downfield, while the other four carbons would be in the typical aromatic region.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the hydrazide moiety would appear significantly downfield (typically δ 170-180 ppm).

Methine Carbon: The carbon of the CH group would be observed in the aliphatic region.

Methyl Carbon: The methyl carbon of the propano group would be found at a characteristic upfield position.

Methoxy Carbon: The carbon of the methoxy group would have a chemical shift around 55-60 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170-175 |

| Aromatic (C-1) | 150-155 |

| Aromatic (C-4) | 150-155 |

| Aromatic (C-2, C-6) | 115-120 |

| Aromatic (C-3, C-5) | 114-118 |

| OCH(CH₃) | 70-75 |

| OCH₃ | 55-60 |

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity between the methine proton and the methyl protons of the propanoic moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, for instance, showing the correlation from the methoxy protons to the aromatic C-4, and from the methine proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. This can help to determine the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups:

N-H Stretching: The hydrazide group would show one or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations. The presence of two bands would be indicative of the primary amine (-NH₂) portion.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in an amide or hydrazide (the "Amide I" band), would be expected in the region of 1630-1680 cm⁻¹.

N-H Bending: The "Amide II" band, resulting from N-H bending and C-N stretching, would likely appear around 1550-1620 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage would produce strong C-O stretching bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

The position and broadness of the N-H and C=O stretching bands can also provide insights into the extent of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1550-1620 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric C-O-C Stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. The expected molecular formula is C₁₀H₁₄N₂O₃, and HRMS would confirm the corresponding exact mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion or a protonated molecule) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Cleavage of the N-N bond: This would lead to the formation of characteristic fragment ions.

Loss of the hydrazide moiety: Fragmentation could result in the loss of the -NHNH₂ group.

Cleavage of the ether bond: The bond between the phenoxy group and the propano moiety could cleave, leading to ions corresponding to each part of the molecule.

Fragmentation of the propano side chain: Cleavage alpha to the carbonyl group is a common fragmentation pathway for amides and related compounds.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structural information obtained from NMR and IR spectroscopy.

Advanced Chromatographic Techniques for Compound Characterization

Advanced chromatographic techniques are indispensable for the purification, and characterization of synthesized chemical entities like this compound. These methods allow for the separation of the target compound from unreacted starting materials, byproducts, and other impurities, as well as providing quantitative information about its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary technique for the analysis of this compound. A reversed-phase HPLC method would likely be developed, utilizing a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The separation would be based on the differential partitioning of the compound and any impurities between the two phases. Method development would involve optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation and peak shape. Detection would most likely be performed using a UV detector, set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for assessing the presence of volatile impurities. For a non-volatile compound like a hydrazide, derivatization might be necessary to increase its volatility and thermal stability. The gas chromatograph would separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer would then fragment the eluted components and provide a mass spectrum for each, allowing for their identification based on their mass-to-charge ratio and fragmentation pattern.

Table 1: Hypothetical HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Retention Time | 4.7 min |

| Purity | >99% (by area normalization) |

This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The process would begin with the growth of a high-quality single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, the crystallographic data can be processed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and the molecular structure can be solved and refined.

The resulting crystal structure would also reveal crucial information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, hydrogen bonding would be expected to play a significant role, with the hydrazide functional group acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen and the nitrogen atoms). Other potential intermolecular interactions could include π-π stacking between the aromatic rings and van der Waals forces. Understanding these interactions is fundamental to comprehending the physical properties of the compound, such as its melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C10H14N2O3 |

| Formula Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 19.876 |

| α (°) | 90 |

| β (°) | 102.34 |

| γ (°) | 90 |

| Volume (ų) | 1067.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Hydrogen Bonds | N-H···O, N-H···N |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling of 2 4 Methoxyphenoxy Propanohydrazide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Properties and Reaction Mechanisms

No specific Density Functional Theory (DFT) studies on 2-(4-Methoxyphenoxy)propanohydrazide have been identified in the current scientific literature. Such studies would be instrumental in understanding the molecule's electronic properties, such as its electrostatic potential, and in predicting its reactivity and potential reaction mechanisms.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and charge distribution for this compound has not been reported. This type of analysis is crucial for predicting the molecule's chemical reactivity and its ability to participate in various chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

There are no published Molecular Dynamics (MD) simulation studies for this compound. MD simulations would be required to explore its conformational landscape, understand its flexibility, and study its interactions with different solvent environments, which is critical for predicting its behavior in biological systems.

Molecular Docking Studies for Predictive Ligand-Target Binding Affinity and Orientations

Specific molecular docking studies involving this compound against any biological target are not available in the literature. These studies are essential for predicting the binding affinity and orientation of the molecule within the active site of a protein, providing a basis for its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies via Computational Approaches

No Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models that specifically include this compound have been found. The development of such models would depend on the availability of a dataset of structurally related compounds with measured biological activities or properties, which is currently lacking for this specific chemical series.

Biochemical and Molecular Mechanisms of Action for 2 4 Methoxyphenoxy Propanohydrazide

Receptor Inhibition Studies

The primary molecular target of 2-(4-methoxyphenoxy)propanoic acid is not an enzyme but a specialized G-protein coupled receptor (GPCR) that mediates the sensation of sweet taste. nih.govnih.gov This section will, therefore, detail the inhibitory mechanisms of this compound on its identified receptor target, following the structural outline of enzyme inhibition studies.

The designated target for 2-(4-methoxyphenoxy)propanoic acid is the human sweet taste receptor, a heterodimer composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3). nih.govnih.gov Extensive research has pinpointed the T1R3 subunit as the specific binding site for this compound. nih.govnih.gov This interaction is species-specific, with the compound effectively inhibiting the human receptor but not its rodent counterparts, a difference attributed to key amino acid variations in the T1R3 transmembrane domain. nih.govnih.gov

The inhibitory action of 2-(4-methoxyphenoxy)propanoic acid on the T1R2/T1R3 receptor is characterized as a form of non-competitive or allosteric inhibition. nih.govnih.gov The compound does not bind to the same site as sweeteners (orthosteric ligands) but rather to a distinct, allosteric site on the T1R3 subunit. nih.gov This binding event induces a conformational change in the receptor, reducing its ability to be activated by sweet-tasting molecules. researchgate.net Consequently, it decreases the maximal response to a sweetener without necessarily changing the sweetener's binding affinity for the receptor, a hallmark of non-competitive inhibition.

Some studies have used the term "competitive inhibitor" to describe its action. nih.govplos.org This is likely in the context of its interaction with other molecules that may bind to the same allosteric site. However, in relation to orthosteric sweet-tasting ligands, the mechanism is fundamentally allosteric. nih.govnih.gov

The inhibition of the T1R3 receptor by 2-(4-methoxyphenoxy)propanoic acid is a reversible process. The interaction is non-covalent, based on the formation of hydrogen bonds and hydrophobic interactions within a binding pocket of the receptor. biorxiv.org There is no evidence in the literature to suggest that it forms covalent bonds with the receptor, which would lead to irreversible inhibition. The reversible nature of its action allows for the transient modulation of sweet taste perception.

2-(4-Methoxyphenoxy)propanoic acid functions as a negative allosteric modulator (NAM) of the T1R2/T1R3 receptor. nih.gov It binds to an allosteric site located within the transmembrane domain (TMD) of the T1R3 subunit. nih.govnih.gov This binding event is thought to stabilize an inactive conformation of the receptor, thereby hindering the signal transduction cascade that normally leads to the perception of sweetness. researchgate.net

The binding of this NAM is distinct from the binding of sweeteners, which primarily interact with the Venus Flytrap Domain (VFD) of the T1R2 and T1R3 subunits. nih.govresearchgate.net The (S)-enantiomer of the compound is reported to be the more potent inhibitor, indicating a specific stereochemical interaction within the binding pocket. nih.gov

Receptor Binding and Ligand-Receptor Interaction Analysis

The interaction between 2-(4-methoxyphenoxy)propanoic acid and the T1R3 subunit of the sweet taste receptor has been elucidated through mutagenesis studies and computational modeling.

While direct radioligand binding assays to determine the dissociation constant (Kd) for 2-(4-methoxyphenoxy)propanoic acid are not prominently reported, its functional affinity has been quantified through cellular-based functional assays. These assays measure the concentration of the inhibitor required to reduce the receptor's response to a sweetener by 50% (IC50).

| Compound | Assay Condition | IC50 Value (µM) | Reference |

|---|---|---|---|

| (±)-Lactisole | Inhibition of 1 mM aspartame (B1666099) response in cells expressing the wild-type sweet taste receptor | 65 |

These functional data provide a quantitative measure of the compound's potency as an inhibitor of the human sweet taste receptor.

The binding site for 2-(4-methoxyphenoxy)propanoic acid is a pocket within the transmembrane domain of the T1R3 subunit. Mutational analysis has identified several key amino acid residues that are crucial for its inhibitory activity. Altering these residues significantly reduces the compound's ability to inhibit the receptor. nih.gov

| Amino Acid Residue | Location | Interaction Role | Reference |

|---|---|---|---|

| Glutamine (Q637) | T1R3-TMD | Binding and inhibition | nih.gov |

| Histidine (H641) | T1R3-TMD | Crucial for interaction; mutation nearly abolishes inhibitory activity | nih.gov |

| Alanine (A733) | T1R3-TMD | Binding and inhibition | nih.gov |

| Histidine (H734) | T1R3-TMD | Binding and inhibition | nih.gov |

| Phenylalanine (F778) | T1R3-TMD | Binding and inhibition | nih.gov |

| Glutamine (Q794) | T1R3-TMD | Crucial for interaction; mutation nearly abolishes inhibitory activity | nih.gov |

| Cysteine (C801) | T1R3-TMD | Binding and inhibition | nih.gov |

These residues form the binding pocket that accommodates 2-(4-methoxyphenoxy)propanoic acid, leading to the allosteric inhibition of the sweet taste receptor. nih.gov

Mechanisms of Ligand-Induced Receptor Conformational Changes

The binding of a ligand to its receptor is a dynamic process that typically induces conformational changes in the receptor, leading to the initiation or inhibition of downstream signaling pathways. While specific studies on the conformational changes induced by 2-(4-Methoxyphenoxy)propanohydrazide are not available, general principles of ligand-receptor interactions and the conformational preferences of hydrazide-containing molecules can provide a theoretical framework.

The hydrazide group (-CONHNH2) is known to have a flexible conformational profile, primarily due to rotation around the N-N and N-C bonds. nih.govmdpi.com Theoretical studies on hydrazine (B178648) have shown that the molecule has a preferred dihedral angle and defined barriers to rotation. researchgate.netdoi.org When this compound binds to a receptor, the specific torsional angles adopted by the hydrazide moiety will be critical for achieving a stable, low-energy binding pose. This induced fit can be a key determinant of the ligand's efficacy.

The interaction of the 4-methoxyphenoxy group within the binding pocket can also trigger allosteric changes that propagate through the receptor's structure. These changes might involve the rearrangement of helices, loops, or entire domains, ultimately altering the receptor's intracellular signaling interface. For example, in G protein-coupled receptors (GPCRs), agonist binding is known to cause a significant outward movement of transmembrane helices, creating a binding site for intracellular G proteins.

Modulation of Biological Pathways and Cellular Processes (General, inferred from "biological activity" for hydrazides)

Hydrazide derivatives are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.commdpi.com Although the specific pathways modulated by this compound have not been delineated, it is plausible that it shares mechanisms of action with other biologically active hydrazides.

Impact on Signal Transduction Cascades and Gene Expression

The biological effects of hydrazide derivatives often stem from their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. For instance, some hydrazide compounds have been shown to inhibit kinases, which are critical enzymes in signal transduction. nih.gov By blocking the activity of a specific kinase, a compound can halt a signaling cascade, leading to changes in gene expression and cellular responses such as apoptosis or cell cycle arrest.

Furthermore, the interaction of a compound with a nuclear receptor could directly influence gene expression. If this compound were to bind to a nuclear receptor, it could modulate the transcription of target genes by recruiting co-activators or co-repressors to the promoter regions of these genes.

Interference with Protein-Protein and Protein-Nucleic Acid Interactions

The structural features of this compound, including its aromatic ring and flexible hydrazide linker, make it a candidate for disrupting protein-protein or protein-nucleic acid interactions. Many cellular processes are dependent on the formation of specific protein complexes. A small molecule that can bind to the interface of two interacting proteins can prevent the formation of the complex and thereby inhibit its function.

Similarly, compounds that can intercalate into DNA or bind to the minor groove can interfere with DNA replication and transcription, or inhibit the activity of enzymes that act on DNA, such as topoisomerases. Some anticancer agents with hydrazide moieties are known to function through such mechanisms.

Mechanisms in Antimicrobial Research

Hydrazide derivatives have been extensively investigated for their antimicrobial properties. wjbphs.comnih.govresearchgate.net The mechanisms of action are varied and can be species-specific. One common mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For example, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Other potential antimicrobial mechanisms for hydrazide-containing compounds include:

Inhibition of microbial enzymes: Hydrazides can act as inhibitors of various enzymes crucial for bacterial or fungal survival. mdpi.com

Disruption of cell membrane integrity: Some compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Interference with nucleic acid synthesis: As mentioned previously, compounds that can bind to DNA or inhibit enzymes involved in DNA replication can have potent antimicrobial effects.

Interactive Data Table: Antimicrobial Activity of Related Hydrazide Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Aminoguanidine derivatives with acylhydrazone | Staphylococcus aureus | MIC = 4 µg/mL | nih.gov |

| Aminoguanidine derivatives with acylhydrazone | Bacillus subtilis | MIC = 4 µg/mL | nih.gov |

| Galactopyranoside derivatives | Bacillus subtilis | MIC = 0.125 mg/L | nih.gov |

| Benzimidazole-derived carboxamides | Enterococcus faecalis | MIC = 8 µM | mdpi.com |

Note: This table illustrates the antimicrobial potential of various hydrazide-containing compounds against different microorganisms. The data is not for this compound itself.

Mechanisms in Anti-cancer Research

The anticancer activity of hydrazide derivatives is a significant area of research. mdpi.comresearchgate.net Several mechanisms have been proposed to account for their cytotoxic effects on cancer cells.

Induction of Apoptosis: Many anticancer hydrazides exert their effects by triggering programmed cell death, or apoptosis. This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov

Cell Cycle Arrest: Some hydrazide compounds can halt the progression of the cell cycle at specific checkpoints, such as G2/M. mdpi.com This prevents cancer cells from dividing and proliferating.

Inhibition of Kinases: As mentioned earlier, the inhibition of protein kinases that are overactive in cancer cells is a key strategy in cancer therapy. Hydrazone derivatives have been identified as inhibitors of kinases like Microtubule Affinity Regulating Kinase 4 (MARK4). nih.gov

Anti-angiogenesis: Some compounds may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

The presence of the methoxy (B1213986) group in this compound could potentially enhance its anticancer activity, as methoxy substitutions have been shown to be beneficial in various anticancer compounds. nih.gov

Advanced Research Applications and Methodological Contributions of 2 4 Methoxyphenoxy Propanohydrazide

Role in the Design and Synthesis of Novel Chemical Entities

The hydrazide moiety is an exceptionally important functional group in synthetic chemistry, serving as a versatile precursor or "synthon" for the creation of a plethora of novel compounds. mdpi.comresearchgate.net Its utility lies in its ability to undergo a wide range of chemical transformations, leading to the formation of both linear and complex heterocyclic structures. mdpi.commdpi.com This makes compounds like 2-(4-methoxyphenoxy)propanohydrazide valuable starting materials or building blocks in medicinal and agricultural chemistry. mdpi.com

The primary reaction of hydrazides is condensation with aldehydes and ketones to form hydrazones. mdpi.com These hydrazide-hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing various heterocyclic rings. mdpi.com The scientific community has leveraged hydrazide precursors to access a diverse array of molecular frameworks, which is particularly significant in the search for new therapeutic agents to combat drug resistance and toxicity. mdpi.comresearchgate.net

Detailed research has shown that through cyclization or cycloaddition reactions, hydrazides can be converted into numerous heterocyclic systems. mdpi.com The ability to readily generate libraries of diverse molecules from a common hydrazide core is a cornerstone of modern drug discovery and development. mdpi.com

| Heterocyclic Class | Description | Significance | Reference |

|---|---|---|---|

| Pyrrolones | Five-membered aromatic rings containing a nitrogen atom and a ketone group. | Core structures in many biologically active compounds. | mdpi.com |

| Pyrazoles | Five-membered aromatic rings with two adjacent nitrogen atoms. | Found in numerous pharmaceuticals, including anti-inflammatory drugs. | mdpi.com |

| Oxadiazoles | Five-membered rings containing one oxygen and two nitrogen atoms. | Known for a wide range of pharmacological activities. | mdpi.com |

| Thiadiazoles | Five-membered rings containing one sulfur and two nitrogen atoms. | Investigated for antimicrobial and anticancer properties. | mdpi.com |

| Triazoles | Five-membered rings with three nitrogen atoms. | Key components in antifungal medications and other therapeutic agents. | mdpi.com |

Contributions to Materials Science and Polymer Chemistry

The hydrazide functional group is a valuable component in the field of materials science, particularly in the synthesis of functional polymers and advanced materials like covalent organic frameworks (COFs). nih.govtaylorandfrancis.com Its utility stems from its capacity to form stable covalent bonds and its propensity to participate in hydrogen bonding, which can influence the final properties of a material. mdpi.comtaylorandfrancis.com

One key application is in post-polymerization modification. nih.gov Polymers containing pendant hydrazide groups, such as poly(acryloyl hydrazide), serve as versatile scaffolds. nih.gov These hydrazide groups can be easily reacted with a wide range of aldehydes to attach various functionalities to the polymer backbone. nih.gov This coupling reaction is efficient and orthogonal to many other functional groups, allowing for the creation of tailored polymers for specific applications, including those with biological relevance. nih.gov

Furthermore, hydrazides are used as building blocks for creating highly ordered, porous materials. Hydrazone-linked COFs are synthesized through the condensation reaction of multifunctional hydrazides and aldehydes. taylorandfrancis.com These materials exhibit good chemical stability, partly due to hydrogen-bonding interactions within the framework. taylorandfrancis.com The ability of the hydrazide group to form strong intermolecular hydrogen bonds is also exploited in the design of other supramolecular structures, such as liquid crystals, where these interactions help to stabilize the material's mesophase. mdpi.comtaylorandfrancis.com

Methodological Advancements in Chemical Biology Through Compound Utilization

The use of hydrazide-containing compounds has led to significant methodological advancements in chemical biology and drug discovery. The versatility of the hydrazide group as a synthetic handle has streamlined the production of compound libraries for high-throughput screening. mdpi.comresearchgate.net The ability to generate a wide diversity of complex molecules from common hydrazide precursors allows researchers to efficiently explore chemical space in the search for new bioactive agents. mdpi.com

The development of hydrazine-based chemical probes represents a major methodological leap forward in proteomics and enzymology. biorxiv.orgresearchgate.net This technology provides a novel approach for exploring the "electrophilome"—the subset of proteins that function through electrophilic catalysis—which has been historically understudied compared to nucleophilic enzymes. nih.gov These probes offer a powerful toolset for:

Global enzyme profiling: Simultaneously reading out the activity of entire enzyme families in their native biological context. researchgate.net

Target discovery: Identifying the molecular targets of drugs and bioactive small molecules. biorxiv.org

Inhibitor development: Facilitating the discovery and characterization of new enzyme inhibitors. biorxiv.orgnih.gov

By enabling the study of previously inaccessible enzyme classes, probes based on the hydrazide functional group are expanding the druggable proteome and providing new avenues for therapeutic development. biorxiv.orgresearchgate.net

Emerging Research Avenues and Future Perspectives for 2 4 Methoxyphenoxy Propanohydrazide

Exploration of New Biological Targets and Mechanisms of Action

The primary known biological target of the closely related 2-(4-methoxyphenoxy)propanoic acid is the T1R3 subunit of the sweet taste receptor, where it acts as a negative allosteric modulator. medchemexpress.comnih.gov This interaction inhibits the perception of sweetness. ontosight.ai For 2-(4-Methoxyphenoxy)propanohydrazide, a crucial first step would be to investigate its interaction with this same receptor. Comparative studies could reveal differences in binding affinity and modulatory effects, potentially leading to the development of more potent or selective taste modulators.

Beyond taste receptors, the introduction of a hydrazide functional group opens up the possibility of entirely new biological targets. Hydrazide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. hygeiajournal.comresearchgate.netmdpi.comnih.gov Therefore, future research should explore the potential of this compound to interact with other receptors, enzymes, or signaling pathways. For instance, its potential to inhibit monoamine oxidase, a known target for some hydrazide-containing compounds, could be an interesting area of exploration. nih.gov

A proposed initial screening cascade for identifying the biological targets and mechanisms of action of this compound is presented in Table 1.

Table 1: Proposed Screening Cascade for Biological Target Identification

| Phase | Objective | Potential Assays | Key Questions to Address |

|---|---|---|---|

| Primary Screening | To determine if the compound interacts with the sweet taste receptor. | In vitro cell-based assays using HEK293 cells expressing the T1R2/T1R3 receptor. science.gov | Does it bind to the receptor? Does it modulate the receptor's response to sweeteners? |

| Secondary Screening | To identify other potential biological targets. | Broad panel screening against a library of known receptors and enzymes. | Does it exhibit significant activity against other targets? |

| Mechanism of Action Studies | To elucidate the molecular mechanism at the identified target(s). | Enzyme inhibition assays, receptor binding studies, and cellular signaling pathway analysis. | Is the interaction competitive, non-competitive, or allosteric? Which signaling pathways are affected? |

| In Vivo Validation | To confirm the biological activity in a living organism. | Animal models of taste perception or other relevant disease models. | Does the compound elicit a measurable physiological response? |

Development of Advanced Synthetic Strategies for Stereoselective Synthesis of Analogs

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. For its carboxylic acid counterpart, the (S)-enantiomer is the active isomer that inhibits the sweet taste receptor, while the (R)-enantiomer is inert. nih.gov Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its analogs will be critical.

Current synthetic methods for the racemic 2-(4-methoxyphenoxy)propanoic acid often involve the reaction of p-methoxyphenol with a 2-halopropionic acid derivative. google.comchemicalbook.com The corresponding hydrazide can then be prepared from the carboxylic acid or its ester. osti.govresearchgate.netacs.orgacs.orgrjptonline.org Future synthetic strategies should focus on the use of chiral starting materials or the incorporation of chiral catalysts to achieve high enantioselectivity.

Furthermore, the synthesis of a library of analogs with modifications to the aromatic ring, the ether linkage, and the propanohydrazide backbone would be invaluable for structure-activity relationship (SAR) studies. These studies would help in identifying the key structural features required for potent and selective biological activity. A summary of potential synthetic approaches is provided in Table 2.

Table 2: Potential Synthetic Strategies and Analog Development

| Synthetic Approach | Description | Potential Analogs for Synthesis |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as (S)- or (R)-2-chloropropionic acid. | Enantiomerically pure (S)- and (R)-2-(4-Methoxyphenoxy)propanohydrazide. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in the formation of the ether linkage or other key steps. | Analogs with different substituents on the aromatic ring to probe electronic and steric effects. |

| Combinatorial Chemistry | High-throughput synthesis of a diverse library of related compounds for rapid SAR screening. | Derivatives with modifications to the hydrazide moiety, such as N-alkylation or acylation. |

Integration with High-Throughput Screening Platforms for Lead Discovery

To efficiently explore the biological activities of this compound and its analogs, integration with high-throughput screening (HTS) platforms is essential. wikipedia.org HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular or whole-organism assay. mt.com

For taste modulation, HTS assays have been developed using cell lines that express taste receptors and a fluorescent reporter system. researchgate.netnih.gov These assays can be adapted to screen for novel modulators of the sweet taste receptor. In addition, HTS can be employed to screen for other biological activities, such as antimicrobial or anticancer effects, using established protocols. The identification of "hits" from these screens can then be followed by more detailed pharmacological characterization to identify lead compounds for further development. The use of robotic automation in HTS can significantly accelerate the pace of discovery. wikipedia.org

Interdisciplinary Research Collaborations and Broader Scientific Impact

The study of this compound is inherently interdisciplinary, requiring expertise in synthetic organic chemistry, pharmacology, molecular biology, and sensory science. Collaboration between academic research groups and industry partners will be crucial for advancing our understanding of this compound and its potential applications.

The potential impact of research on this compound is broad. In the food industry, novel taste modulators could contribute to the development of healthier food and beverage products with reduced sugar content. ontosight.ai In the pharmaceutical sector, the discovery of new biological activities could lead to the development of novel therapeutics for a range of diseases. hygeiajournal.comresearchgate.net Furthermore, the study of how this molecule interacts with biological targets can provide fundamental insights into the mechanisms of taste perception and other physiological processes. oregonstate.edunumberanalytics.comnih.govksbns2025.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenoxy)propanohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2-(4-methoxyphenoxy)propanoic acid derivatives with hydrazine hydrate. Critical parameters include temperature (e.g., reflux at 70–80°C), solvent choice (ethanol or methanol), and stoichiometric ratios (1:1.1 hydrazine to ester). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion. Recrystallization from ethanol yields pure crystals . Optimization may require adjusting pH (neutral to slightly acidic) and reaction time (5–18 hours) to minimize side products like hydrazone derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the hydrazide moiety (N–H protons at δ 9.2–10.5 ppm) and methoxy group (singlet at δ 3.7–3.9 ppm) .

- IR : Stretching vibrations at 1650–1680 cm (C=O), 3200–3350 cm (N–H), and 1250 cm (C–O–C ether) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196.21 for CHNO) and fragmentation patterns validate the structure .

Q. How can researchers determine solubility and stability for formulation studies?

- Methodological Answer :

- Solubility : Use shake-flask methods at varying pH (e.g., 1.6 μg/mL at pH 7.4) . Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays.

- Stability : Accelerated stability studies under stress conditions (40°C/75% RH, UV light) with HPLC monitoring. Store under inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Assay Validation : Replicate assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Impurities like unreacted hydrazine may skew results .

- Dose-Response Analysis : Establish EC/IC curves to distinguish selective bioactivity from nonspecific toxicity .

Q. How can X-ray crystallography address challenges in structural elucidation?

- Methodological Answer :

- Data Collection : Use a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data. Absorption correction (SADABS) improves accuracy .

- Refinement : SHELXL refines hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.1 Å) and handles twinning (common in orthorhombic P222 systems) .

Q. What computational approaches predict interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding poses with targets like dihydrofolate reductase. Validate using MD simulations (GROMACS) to assess stability .

- QSAR : Develop models using descriptors (logP, polar surface area) to correlate structure with observed anticancer activity .

Q. How can regioselective modifications enhance structure-activity relationships (SAR)?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the phenoxy or hydrazide moiety via nucleophilic substitution or condensation .

- Analytical Workflow : Use LC-MS/MS to track regiochemical outcomes. Compare H NMR shifts (e.g., para-substitution vs. ortho-effects) .

Q. What methodologies identify degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to hydrolytic (0.1 M HCl/NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor via UPLC-PDA-MS to identify degradation products (e.g., hydrazine cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.